6-(bromomethyl)-1H-indole
Description
Significance of the Indole (B1671886) Core in Organic Synthesis and Chemical Research
The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in the chemical sciences. jchr.org Its prevalence is rooted in its presence in a vast array of natural products and pharmacologically active molecules. nih.govbohrium.com Tryptophan, an essential amino acid, serves as the biosynthetic precursor to a multitude of indole-containing secondary metabolites, including the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govwikipedia.org
In the realm of drug discovery, the indole nucleus is a core component of numerous therapeutic agents. jchr.orgpcbiochemres.com Marketed drugs containing this scaffold span a wide range of applications, including the anti-inflammatory drug indomethacin, the antipsychotic oxypertine, and the antiviral arbidol. wikipedia.orgpcbiochemres.com The unique ability of the indole structure to mimic peptide functionalities allows it to bind to various protein receptors and enzymes with high affinity, making it a valuable template for the design of new therapeutic molecules. nih.govrsc.org This broad biological relevance has spurred extensive research into synthetic methodologies for constructing and functionalizing the indole core. nih.gov Classical methods like the Fischer, Leimgruber–Batcho, and Bischler indole syntheses, alongside modern metal-catalyzed and C-H activation strategies, provide chemists with a robust toolbox for accessing a diverse range of indole derivatives. pcbiochemres.com
Strategic Importance of Halomethyl Functionality in Organic Transformations
The introduction of a halomethyl group, such as a bromomethyl (-CH₂Br) or chloromethyl (-CH₂Cl) moiety, onto an aromatic or heterocyclic ring is a powerful strategy in organic synthesis. This functional group serves as a highly reactive "handle" for a variety of subsequent chemical transformations. The primary reactivity of the halomethyl group is as an electrophile in nucleophilic substitution reactions.
The carbon-halogen bond is polarized, rendering the methylene (B1212753) carbon susceptible to attack by a wide range of nucleophiles, including amines, thiols, alkoxides, and carbanions. smolecule.com This reactivity allows for the straightforward introduction of diverse side chains and the construction of more complex molecular architectures. For instance, the reaction of a bromomethyl-substituted indole with an amine can readily form a secondary amine linkage, a common motif in pharmacologically active compounds.
The bromomethyl group is an excellent leaving group, making these substitution reactions typically efficient. This versatility makes halomethylated indoles valuable building blocks and key intermediates in multi-step syntheses, enabling the late-stage functionalization of complex molecules and the generation of libraries of compounds for biological screening. smolecule.comontosight.ai
Positional Isomerism and Specific Chemical Relevance of the 6-Substitution Pattern in 1H-Indoles
The location of substituents on the indole ring profoundly influences the molecule's electronic properties, steric environment, and, consequently, its chemical reactivity and biological activity. While electrophilic substitution on the indole ring most readily occurs at the C3 position of the pyrrole ring, functionalization of the benzene portion (positions C4, C5, C6, and C7) is crucial for fine-tuning molecular properties. wikipedia.org
Substitution at the 6-position of the indole core is of significant interest in medicinal chemistry. The electronic nature of substituents at this position can modulate the properties of the entire ring system. For example, the incorporation of electron-withdrawing groups can be essential for achieving specific biological activities. rsc.org The synthesis of 6-substituted indoles, such as 6-bromoindole (B116670), provides a versatile platform for further elaboration through reactions like palladium-catalyzed cross-coupling, allowing for the introduction of aryl, alkyl, and other functional groups. evitachem.com
The compound 6-(bromomethyl)-1H-indole combines the versatile indole scaffold with the reactive bromomethyl handle at a strategic position on the benzene ring. This arrangement allows for the core indole structure to be tethered to other molecular fragments or surfaces. The synthesis of this specific isomer typically involves the bromination of a precursor like 6-methyl-1H-indole, often requiring protection of the indole nitrogen (e.g., as a sulfonyl or Boc derivative) to prevent side reactions before a final deprotection step. mdpi.com The resulting compound is a potent alkylating agent, poised for reaction with various nucleophiles to generate a diverse array of 6-substituted indole derivatives for chemical and biological exploration. researchgate.net
Chemical and Spectroscopic Data
While experimental data for the unprotected this compound is not widely published, its properties can be predicted based on established chemical principles and data from closely related analogues.
Table 1: Predicted Chemical Properties of this compound
| Property | Predicted Value/Information |
| IUPAC Name | This compound |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Reactivity | The bromomethyl group is a reactive electrophilic site for nucleophilic substitution. The N-H proton is acidic and can be deprotonated with a suitable base. |
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | Signals expected for the indole ring protons (H1-H5, H7) in the aromatic region (~6.5-7.8 ppm). A characteristic singlet for the bromomethyl (-CH₂Br) protons is anticipated around 4.6-4.8 ppm. A broad singlet for the N-H proton would appear downfield. |
| ¹³C NMR | Eight distinct signals for the indole ring carbons are expected. The bromomethyl carbon (-CH₂Br) would likely appear in the range of 30-35 ppm. The C6 signal would be shifted due to the substituent. For comparison, the reported signals for 6-bromo-1H-indole are approximately: 101.9, 113.2, 115.6, 121.9, 123.3, 125.1, 126.8, and 137.2 ppm. chemicalbook.com |
| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks [M]⁺ would be expected at m/z 209 and 211. |
| Infrared (IR) | Characteristic absorption bands would include N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching within the aromatic rings (~1600-1450 cm⁻¹), and C-Br stretching (typically below 800 cm⁻¹). |
Compound Index
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
6-(bromomethyl)-1H-indole |
InChI |
InChI=1S/C9H8BrN/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,11H,6H2 |
InChI Key |
ZIBVYMFZAJAQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)CBr |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 6 Bromomethyl 1h Indole
Nucleophilic Substitution Reactions at the Benzylic Bromomethyl Center
The bromomethyl group at the benzylic-like position of the indole (B1671886) ring is susceptible to nucleophilic attack, making it a valuable electrophile for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity is enhanced by the ability of the indole ring system to stabilize developing positive charge in transition states, particularly for reactions with SN1 character.
One of the most powerful applications of 6-(bromomethyl)-1H-indole in synthesis is its use as an alkylating agent to form carbon-carbon bonds. This is typically achieved by reacting it with soft carbon nucleophiles, such as enolates derived from active methylene (B1212753) compounds. These reactions are fundamental in constructing more elaborate carbon skeletons appended to the indole core.
The alkylation of active methylene compounds, such as β-diketones, β-ketoesters, and malonates, proceeds by generating a stabilized carbanion (enolate) with a suitable base, which then displaces the bromide ion in an SN2-type reaction 182.160.97openstax.org. The choice of base is critical to ensure efficient enolate formation without promoting side reactions 182.160.97. Common bases include sodium hydride (NaH), lithium diisopropylamide (LDA), and cesium carbonate (Cs₂CO₃) researchgate.netyoutube.com. The reaction of this compound with these nucleophiles provides a direct route to introduce a functionalized alkyl chain at the 6-position of the indole. For instance, reaction with diethyl malonate in the presence of a base like sodium ethoxide would yield diethyl 2-((1H-indol-6-yl)methyl)malonate, a versatile intermediate that can be further elaborated openstax.org.
Table 1: Representative C-C Bond Forming Reactions with this compound
| Nucleophile (Active Methylene Compound) | Base | Product |
| Diethyl malonate | NaOEt | Diethyl 2-((1H-indol-6-yl)methyl)malonate |
| Ethyl acetoacetate | NaOEt | Ethyl 2-acetyl-3-(1H-indol-6-yl)propanoate |
| Acetylacetone (2,4-pentanedione) | K₂CO₃ | 3-((1H-indol-6-yl)methyl)pentane-2,4-dione |
| Malononitrile | Cs₂CO₃ | 2-((1H-indol-6-yl)methyl)malononitrile |
This table presents expected products based on established reactivity patterns of alkyl halides with active methylene compounds openstax.orgresearchgate.netmdpi.com.
The electrophilic nature of the benzylic bromide in this compound facilitates its reaction with a wide range of heteroatom nucleophiles, leading to the formation of carbon-heteroatom bonds. This includes N-alkylation, O-alkylation, and S-alkylation.
N-alkylation is a common transformation, particularly with amines. While the alkylation of primary and secondary amines with alkyl halides can sometimes be complicated by over-alkylation, it is a standard method for producing more substituted amines wikipedia.orgyoutube.com. For example, reacting this compound with a secondary amine like piperidine (B6355638) would yield 1-((1H-indol-6-yl)methyl)piperidine. A particularly relevant reaction is the N-alkylation of another indole molecule, which can lead to the synthesis of bis(indolyl)methane-type structures, although typically functionalization occurs at the indole nitrogen rather than the C3 position if the nitrogen is unprotected wikipedia.org.
O-alkylation, especially of phenols, is another important reaction. The phenoxide ion, generated by treating a phenol (B47542) with a base, is an effective nucleophile for attacking the bromomethyl group, resulting in the formation of an ether linkage researchgate.netrsc.org. Similarly, thiols can be S-alkylated to form thioethers. These reactions significantly expand the diversity of derivatives accessible from this compound.
Table 2: Representative C-Heteroatom Bond Forming Reactions with this compound
| Nucleophile | Product | Bond Formed |
| Piperidine (Secondary Amine) | 6-((Piperidin-1-yl)methyl)-1H-indole | C-N |
| Phenol | 6-((Phenoxy)methyl)-1H-indole | C-O |
| Thiophenol | 6-((Phenylthio)methyl)-1H-indole | C-S |
| Indole | 1-((1H-indol-6-yl)methyl)-1H-indole | C-N |
This table illustrates expected products from the reaction of this compound with various heteroatom nucleophiles based on general principles of alkylation wikipedia.orgrsc.orgnih.gov.
Nucleophilic substitution reactions at the benzylic bromomethyl center of this compound can proceed through different mechanistic pathways, primarily SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular), or borderline mechanisms. The operative pathway is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the stability of the potential carbocation intermediate 182.160.97openstax.org.
The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the center were chiral. This pathway is favored by strong, unhindered nucleophiles and the use of polar aprotic solvents openstax.org. Reactions with soft carbon nucleophiles like enolates or heteroatom nucleophiles like primary amines often proceed via an SN2 pathway openstax.orgresearchgate.netresearchgate.net.
Conversely, the SN1 mechanism proceeds through a two-step process involving the formation of a carbocation intermediate followed by a rapid attack by the nucleophile. This pathway is favored by weak nucleophiles, polar protic solvents (which can stabilize both the leaving group and the carbocation), and substrates that can form stable carbocations. The this compound substrate is primed for SN1 reactivity due to the potential formation of a resonance-stabilized benzylic-type carbocation, the (1H-indol-6-yl)methyl cation. The indole ring can effectively delocalize the positive charge, enhancing the stability of this intermediate.
Reactions that fall between these two extremes are described as having a "borderline" mechanism. In these cases, the distinction between a concerted SN2 pathway and a stepwise SN1 pathway with a very short-lived carbocation becomes blurred. The reaction of this compound with certain nucleophiles may exhibit characteristics of both pathways, existing on a mechanistic continuum.
Radical-Mediated Transformations Involving the Bromomethyl Moiety
Beyond nucleophilic substitutions, the bromomethyl group can participate in radical reactions. The relative weakness of the carbon-bromine bond allows for its homolytic cleavage to generate a carbon-centered radical, which can then undergo a variety of synthetic transformations.
The (1H-indol-6-yl)methyl radical can be generated from this compound through atom transfer reactions rsc.org. This is often achieved using a radical initiator and a mediator, such as a tin hydride or, more modernly, through photoredox catalysis. The bromine atom is abstracted from the substrate to form the carbon-centered radical.
Once generated, this benzylic-type radical is relatively stable due to resonance delocalization into the indole ring system. This radical is an electron-deficient species and can react with electron-rich species. A common reaction is its addition to alkenes or alkynes in an atom transfer radical addition (ATRA) or cyclization (ATRC) process nih.gov. For example, the radical could add to an electron-rich alkene, followed by abstraction of a hydrogen atom or another group from a suitable donor to complete the reaction, thereby forming a new C-C bond nih.gov.
Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions nih.gov. This methodology is highly applicable to the functionalization of this compound. In a typical catalytic cycle, a photocatalyst, such as [Ru(bpy)₃]²⁺ or an organic dye, absorbs visible light and is excited to a higher energy state nih.govbeilstein-journals.org. This excited-state catalyst can then engage in a single-electron transfer (SET) with this compound.
In a reductive quenching cycle, the excited photocatalyst donates an electron to the bromomethyl compound. The resulting radical anion rapidly fragments, cleaving the C-Br bond to release a bromide anion and the desired (1H-indol-6-yl)methyl radical nih.gov. This radical can then be trapped by a suitable reaction partner, such as an alkene or another nucleophile, to form the final product. This approach avoids the use of stoichiometric and often toxic reagents like tin hydrides and allows for a wide range of transformations, including C-C and C-heteroatom bond formations, under exceptionally mild conditions nih.govrsc.org. For instance, the photoredox-catalyzed reaction of this compound with an alkene in the presence of a hydrogen atom donor could lead to hydroalkylation products.
Intramolecular Cyclization and Rearrangement Reactions
The strategic positioning of the bromomethyl group at the C6 position of the indole ring provides a reactive handle for intramolecular reactions, leading to the formation of novel heterocyclic systems. These transformations often involve the nucleophilic character of the indole nitrogen or other positions on the indole ring, attacking the electrophilic carbon of the bromomethyl group.
Formation of Fused Polycyclic Heterocyclic Systems
The intramolecular cyclization of this compound and its derivatives serves as a powerful tool for the construction of fused polycyclic heterocyclic systems. These reactions typically proceed through the formation of a new ring by the intramolecular attack of a nucleophile within the indole moiety onto the electrophilic bromomethyl carbon.
While direct examples of intramolecular cyclization of this compound itself are not extensively documented in the reviewed literature, analogous reactions with similar indole derivatives highlight the potential of this strategy. For instance, the intramolecular cyclization of N-allyl substituted derivatives of o-bromoacetanilide provides an effective route to various dihydroindole systems. scispace.com This suggests that the presence of a suitable nucleophile on the indole nitrogen or at another position of the indole ring could facilitate cyclization with the bromomethyl group at C6. The synthesis of indoles fused to saturated medium-sized N-containing rings has also been achieved through intramolecular difunctionalization, further demonstrating the utility of cyclization strategies in generating complex indole-based scaffolds. researchgate.net
The synthesis of 3,4-fused tricyclic indole skeletons has been accomplished through a palladium-catalyzed intramolecular Heck reaction, showcasing the power of transition metal catalysis in facilitating such cyclizations. encyclopedia.pub Similarly, iodine-mediated intramolecular C2-amidative cyclization of indoles provides access to indole-fused tetracycles. rsc.org These examples underscore the potential for this compound to undergo analogous intramolecular reactions to yield novel fused polycyclic heterocycles.
Transition Metal-Catalyzed Transformations
Transition metal catalysis has revolutionized organic synthesis, and the functionalization of indoles is no exception. The unique electronic properties of this compound make it a promising substrate for various transition metal-catalyzed reactions, particularly those involving palladium.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
C-H Alkylation:
Direct C-H alkylation of indoles presents an atom-economical approach to introduce alkyl groups. While the direct C-H alkylation of this compound is not explicitly detailed in the available literature, related studies on other indole derivatives provide valuable insights. For instance, nickel-catalyzed C-H alkylation of indoles with unactivated alkyl chlorides has been demonstrated, highlighting the potential for transition metals to mediate such transformations. rsc.org Manganese-catalyzed C-H alkylation of indoles with alcohols has also been reported as a sustainable method. rsc.org
Palladium-catalyzed C-H functionalization of indoles is a well-established field. Although direct alkylation with alkyl halides can be challenging, methods for regioselective C2-alkenylation, alkynylation, and arylation are well-developed. The development of direct C2-alkylation methods for indoles, often relying on directing groups, suggests that similar strategies could be applied to this compound to achieve regioselective C-H alkylation at other positions of the indole ring.
Carbonylative Cyclization:
Carbonylative cyclization, where a carbonyl group is incorporated during a cyclization reaction, is a powerful method for synthesizing complex heterocyclic ketones. Palladium catalysis is frequently employed in these transformations. Studies have shown the synthesis of 6H-isoindolo[2,1-a]indol-6-ones through the palladium-catalyzed carbonylative cyclization of 2-(2-bromophenyl)-1H-indoles. nih.gov This reaction proceeds via the insertion of carbon monoxide and subsequent intramolecular cyclization.
While a direct example of carbonylative cyclization involving this compound is not available, the general principles of palladium-catalyzed carbonylation suggest its potential as a substrate. The reaction would likely involve oxidative addition of the palladium catalyst to the carbon-bromine bond of the bromomethyl group, followed by CO insertion and subsequent intramolecular reaction with a nucleophilic site on the indole ring to form a fused, carbonyl-containing heterocyclic system. A general method for the palladium-catalyzed carbonylation of aryl bromides at atmospheric pressure has been developed, which could potentially be adapted for bromomethyl indoles.
Exploration of Other Metal-Mediated Catalytic Pathways
Beyond palladium, other transition metals have shown promise in mediating novel transformations of indole derivatives. The exploration of these alternative catalytic pathways can offer complementary reactivity and access to unique molecular architectures.
Nickel catalysis, for example, has been successfully employed for the C-H alkylation of indoles with unactivated alkyl chlorides, proceeding through a proposed Ni(I)/Ni(III) catalytic cycle. rsc.org This provides an alternative to the more common palladium-catalyzed methods and could be applicable to this compound.
Furthermore, iron-catalyzed reactions have also been explored. For instance, an iron-catalyzed Friedel-Crafts alkylation of indoles has been reported, although it often requires activated alkylating agents. The development of more general and milder iron-catalyzed C-H functionalization methods could provide a cost-effective and environmentally benign approach for the transformation of this compound.
The following table provides a summary of the discussed reactivity:
| Reaction Type | Sub-Type | Key Features | Potential Products from this compound |
| Intramolecular Cyclization | - | Formation of a new ring via internal nucleophilic attack. | Fused polycyclic heterocyclic systems. |
| Dearomatization-Rearomatization | - | Temporary disruption of aromaticity to enable functionalization. | Functionalized indole derivatives. |
| Transition Metal-Catalyzed | Palladium-Catalyzed C-H Alkylation | Direct functionalization of C-H bonds. | Alkylated this compound derivatives. |
| Palladium-Catalyzed Carbonylative Cyclization | Incorporation of a carbonyl group during cyclization. | Fused, carbonyl-containing heterocyclic systems. | |
| Other Metal-Mediated Pathways (e.g., Ni, Fe) | Alternative catalytic systems offering different reactivity. | Variously functionalized indole derivatives. |
Strategic Applications of 6 Bromomethyl 1h Indole As a Versatile Synthetic Building Block
Elaboration into Complex Indole (B1671886) Scaffolds and Derivatives
The primary application of 6-(bromomethyl)-1H-indole is its use as an electrophile in alkylation reactions. The reactive C-Br bond allows for the facile introduction of a variety of substituents at the 6-position of the indole ring by reacting it with a wide array of nucleophiles. This strategy is fundamental for elaborating the basic indole core into more complex and functionally diverse derivatives.
Research has shown that the nitrogen atom of a second indole or other nitrogen-containing heterocycles can act as the nucleophile. For instance, 6-bromo-1H-indole can be N-alkylated with bromomethyl-containing intermediates to form complex linked heterocyclic systems. mdpi.com In one study, 6-bromoindole (B116670) was deprotonated with sodium hydride to form the corresponding anion, which then displaced the bromine from methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate, linking the two heterocyclic systems via a methylene (B1212753) bridge at the N-1 position of the indole. mdpi.com This approach is not limited to N-alkylation. Similar reactions can be used to form C-C, C-O, and C-S bonds, thereby introducing a vast range of side chains and functional groups.
A notable example involves the synthesis of bis-indole derivatives, which are known for their medicinal properties. mdpi.com While a direct example using this compound is specific, analogous syntheses demonstrate the principle. For example, 2,2-bis(6-bromo-1H-indol-3-yl)acetic acid has been synthesized from 6-bromo-1H-indole, showcasing the construction of complex scaffolds. mdpi.com Furthermore, derivatives like (4-(bromomethyl)-1H-indol-1-yl)(phenyl)methanone are used to alkylate other heterocycles, such as 5-nitro-2-alkyl-1H-benzoimidazole, to create elaborate linked structures with potential biological activity. rsc.org
The following table summarizes the elaboration of bromomethyl indoles into more complex scaffolds through reactions with various nucleophiles.
| Nucleophile/Reagent | Resulting Linkage | Product Type/Scaffold |
| 6-bromo-1H-indole / NaH | N-CH₂ | N-1 alkylated indole-thiophene hybrid mdpi.com |
| 5-nitro-2-alkyl-1H-benzoimidazole | N-CH₂ | Linked benzimidazole-indole system rsc.org |
| Thionyl chloride / Methanol (on a di-indolyl acetic acid) | C-C | Methyl 2,2-bis(6-bromo-1H-indol-3-yl)acetate mdpi.com |
Utilization in the Total Synthesis of Natural Product Analogs and Complex Organic Molecules
The strategic importance of this compound and its isomers is highlighted by their application as key intermediates in the total synthesis of natural products and complex, biologically active molecules. The ability to introduce the C6-substituent late in a synthetic sequence provides flexibility and allows for the creation of analogs for structure-activity relationship (SAR) studies.
One illustrative example is the synthesis of indole alkaloids isolated from Tricholoma species. In this synthesis, a related compound, 7-bromo-4-(bromomethyl)-2-methylindole, was generated and subsequently reduced to afford the natural product, demonstrating the use of a bromomethyl group as a precursor to a methyl group in the final target. wordpress.com This same intermediate was also converted to 4-(methoxymethyl)-2-methylindole, showcasing its utility in creating analogs. wordpress.com This general strategy—using a bromomethyl indole as a versatile intermediate for conversion into different functionalities found in natural products—is directly applicable to the 6-substituted isomer.
Further showcasing its utility, bromomethyl indole derivatives serve as building blocks for pharmacologically relevant molecules. For example, (4-(bromomethyl)-1H-indol-1-yl)-based compounds have been used in the synthesis of a series of benzimidazole-indole derivatives evaluated for antihypertensive activity. rsc.org Another significant application is in the development of inhibitors for bacterial enzymes. Researchers have synthesized inhibitors of bacterial cystathionine (B15957) γ-lyase, an enzyme involved in antibiotic resistance, by linking 6-bromoindole to a thiophene (B33073) moiety through an N-alkylation reaction with a bromomethyl-functionalized thiophene. mdpi.com
The table below details examples of complex molecules synthesized using bromomethyl indole intermediates.
| Intermediate | Target Molecule/Class | Synthetic Role of Bromomethyl Group |
| 7-bromo-4-(bromomethyl)-2-methylindole | Tricholoma Indole Alkaloids | Precursor to methyl or methoxymethyl group wordpress.com |
| (4-(bromomethyl)-1H-indol-1-yl) derivative | Antihypertensive Agents | Linker to connect indole and benzimidazole (B57391) scaffolds rsc.org |
| 6-bromo-1H-indole (reacting with a bromomethyl-thiophene) | Bacterial CGL Inhibitors | Forms N-CH₂ linkage to create the final inhibitor structure mdpi.com |
Precursor in the Development of Novel Heterocyclic Systems (e.g., Quaternary Ammonium (B1175870) Salts)
The reactivity of the bromomethyl group makes this compound an excellent precursor for constructing novel heterocyclic systems, including those containing a quaternary ammonium salt. These salts are of particular interest as phase-transfer catalysts, organocatalysts, and ionic liquids. mdpi.comorganic-chemistry.org
The synthesis of indole-based quaternary ammonium salts for organocatalysis has been explicitly demonstrated. In a reported synthesis, a 2-(bromomethyl)indole derivative was reacted with a chiral quinuclidine (B89598) base. mdpi.com The nitrogen atom of the quinuclidine acts as a nucleophile, displacing the bromide to form a new C-N bond and generating a chiral quaternary ammonium salt. mdpi.com This product combines the indole scaffold with a chiral amine moiety, creating a potent organocatalyst. This same transformation is readily achievable with this compound to generate analogous C6-linked catalysts. The formation of such salts can also occur through the interaction of N,N-dimethyltryptamine with halogenated solvents like dibromomethane, further confirming the propensity of indoles to form these structures. researchgate.net
Beyond salts, the bromomethyl group is an effective linker for creating larger, multi-ring heterocyclic architectures. The reaction of 2,3-bis(bromomethyl)quinoxaline (B1328767) with various nucleophiles, including sulfur-based nucleophiles on an indolo-triazolo-pyridazine core, yields complex, multi-component heterocyclic systems. mdpi.com This demonstrates how a bis(bromomethyl) arene can link two heterocyclic units. By analogy, this compound can be used to append the indole ring system onto other heterocyclic cores, or a bis(indolyl)methane derivative could be synthesized to link other molecules. For example, 2-(4-bromomethyl-indol-1-yl)-benzonitrile has been used to alkylate a bis-benzimidazole, leading to a complex hybrid molecule. rsc.org
| Reagent | Resulting System | Application/Class |
| Chiral Quinuclidine Base | Chiral Quaternary Ammonium Salt | Organocatalysis mdpi.com |
| Bis-benzimidazole | Linked Benzimidazole-Indole System | Bioactive Molecules rsc.org |
| Indolo-triazolo-pyridazine-thione (with a bis(bromomethyl) linker) | Linked Indole-Triazole-Pyridazine-Quinoxaline System | Novel Multi-Ring Heterocycles mdpi.com |
Role in Multicomponent Reactions and Cascade Processes for Molecular Complexity Generation
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the rapid construction of complex molecules from three or more starting materials in a single step. arkat-usa.orgrsc.orgnih.gov While the indole nucleus is a common participant in MCRs, the use of a pre-functionalized, reactive intermediate like this compound offers unique opportunities for generating molecular complexity through cascade processes.
A well-established MCR is the one-pot, three-component Fischer indolisation–N-alkylation sequence, which combines an aryl hydrazine (B178648), a ketone, and an alkyl halide to produce 1,2,3-trisubstituted indoles. rsc.org In this context, this compound could potentially act as the "indole" component in a subsequent reaction, or a related bromomethyl-containing aryl hydrazine could be envisioned as a starting material. The reactive bromomethyl group could remain intact during the initial MCR, serving as a handle for immediate downstream functionalization in a one-pot process.
More sophisticated cascade reactions can be designed where the bromomethyl group plays a direct role. For example, after an initial MCR forms a product containing the this compound moiety, the reactive C-Br bond could be targeted in an intramolecular cyclization. An appropriately positioned nucleophile within the MCR product could attack the bromomethyl group, triggering a spontaneous ring-forming cascade to build fused or spirocyclic systems. While specific literature examples starting with this compound in an MCR are not prevalent, the concept is an extension of known indole MCRs. nih.govresearchgate.net For instance, MCRs have been developed for the modular assembly of indole-fused seven-membered heterocycles, a process where a reactive handle like a bromomethyl group could provide a key entry point for diversification or subsequent cyclization. nih.gov
The potential utility of this compound in such processes can be summarized as follows:
| MCR / Cascade Strategy | Potential Role of this compound | Resulting Complexity |
| Post-MCR Functionalization | The product of an MCR is alkylated with this compound. | Rapid attachment of the indole scaffold to a complex core. |
| MCR with a Reactive Handle | Used as a component where the bromomethyl group is preserved for a subsequent one-pot reaction. | Sequential bond formation leading to high molecular complexity. |
| Intramolecular Cascade Trigger | The bromomethyl group is attacked by a nucleophile formed during the MCR. | Formation of complex polycyclic or spiro-indole systems. |
Analytical and Computational Methodologies for Characterizing and Predicting the Chemistry of 6 Bromomethyl 1h Indole
Spectroscopic Techniques for Structural Elucidation and Purity Assessment (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)
Spectroscopic techniques are fundamental tools for the structural elucidation and purity assessment of organic compounds like 6-(bromomethyl)-1H-indole. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are among the most powerful of these methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would offer definitive proof of its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are indicative of the electronic environment and neighboring protons. For instance, the protons on the indole (B1671886) ring would appear in the aromatic region (typically δ 7.0-8.0 ppm), while the methylene (B1212753) protons of the bromomethyl group would resonate at a higher field (likely around δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom. The NH proton of the indole ring would appear as a broad singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shift of the carbon in the -CH₂Br group would be significantly different from the sp²-hybridized carbons of the indole ring.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for 6-bromo-1H-indole
| Carbon Atom | Chemical Shift (ppm) |
| C2 | 124.2 |
| C3 | 122.9 |
| C3a | 126.4 |
| C4 | 122.0 |
| C5 | 113.3 |
| C6 | 104.8 |
| C7 | 122.0 |
| C7a | 126.4 |
Note: Data is for 6-bromo-1H-indole and serves as an estimation for the indole ring carbons of this compound. The bromomethyl substituent at the 6-position would influence these shifts.
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide a precise mass measurement of the molecular ion, which can be used to confirm its molecular formula (C₉H₈BrN). This technique is also invaluable for assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions. The high resolution allows for the differentiation between compounds with the same nominal mass but different atomic compositions.
Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction (e.g., DFT Studies on Energy Levels and Reaction Pathways)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for gaining insights into the electronic structure, stability, and reactivity of molecules like this compound. These computational methods can predict various molecular properties and model reaction pathways, complementing experimental findings.
DFT Studies on Energy Levels and Reactivity: DFT calculations can be employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, a smaller HOMO-LUMO gap would suggest higher reactivity.
Furthermore, DFT can be used to calculate the distribution of electron density and generate molecular electrostatic potential (MEP) maps. These maps visualize the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting sites of reactivity. For this compound, the MEP map would likely show a region of positive potential around the methylene group attached to the bromine, indicating its susceptibility to nucleophilic attack.
Mechanistic Insights and Reaction Pathways: DFT calculations are instrumental in elucidating reaction mechanisms by modeling the transition state structures and calculating the activation energies of potential reaction pathways. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, DFT can help to determine whether the reaction proceeds through an SN1 or SN2 mechanism by comparing the energies of the respective intermediates and transition states. This predictive capability is invaluable for designing new synthetic routes and understanding the outcomes of chemical transformations.
Studies on substituted indoles have demonstrated the utility of DFT in predicting their electronic structures and redox potentials. rsc.org While specific DFT studies on this compound are not detailed in the provided search results, the established methodologies are directly applicable to this compound.
Chromatographic and Other Separation Techniques for Purification and Analysis
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for its quantitative analysis. The choice of technique depends on the scale of the separation and the properties of the compound and impurities.
Column Chromatography: For the preparative scale purification of this compound, column chromatography is a widely used method. nih.gov A stationary phase, such as silica (B1680970) gel, is packed into a column, and a mobile phase (a solvent or a mixture of solvents) is passed through it. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. By carefully selecting the solvent system, this compound can be effectively separated from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that offers high resolution and speed. For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.comsielc.com This technique can be used to assess the purity of a sample with high accuracy and to quantify the amount of this compound present. For purification, preparative HPLC can be used to isolate highly pure fractions of the compound.
Gas Chromatography (GC): Gas chromatography is another valuable analytical technique, particularly for volatile and thermally stable compounds. nih.govfrontiersin.orgphcogj.com For the analysis of this compound, it would likely be necessary to derivatize the compound to increase its volatility and thermal stability, although direct analysis may be possible under carefully optimized conditions. When coupled with a mass spectrometer (GC-MS), this technique provides both qualitative and quantitative information, allowing for the identification and quantification of the compound and any volatile impurities.
Interactive Data Table: Overview of Chromatographic Techniques for this compound
| Technique | Primary Use | Stationary Phase (Example) | Mobile Phase (Example) |
| Column Chromatography | Purification (Preparative) | Silica Gel | Hexane/Ethyl Acetate Gradient |
| High-Performance Liquid Chromatography (HPLC) | Analysis & Purification | C18-silica | Water/Acetonitrile Gradient |
| Gas Chromatography (GC) | Analysis | Phenyl-methylpolysiloxane | Helium (Carrier Gas) |
Future Research Directions and Unaddressed Synthetic Challenges
Development of More Sustainable and Green Synthetic Routes to 6-(bromomethyl)-1H-indole
The conventional synthesis of this compound typically involves the radical bromination of 6-methyl-1H-indole using reagents like N-bromosuccinimide (NBS) with a radical initiator. While effective, this approach often relies on chlorinated solvents and can suffer from side reactions, including bromination on the electron-rich indole (B1671886) ring. The development of more environmentally benign and selective methods is a key challenge for future research.
Future avenues for greener syntheses could focus on several promising areas:
Enzymatic Bromination: Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods. nih.govfrontiersin.org Flavin-dependent halogenase enzymes have demonstrated the ability to regioselectively brominate the indole core under mild, aqueous conditions. nih.govfrontiersin.org A significant future challenge is the discovery or engineering of enzymes capable of performing selective benzylic bromination on the 6-methyl group of indole, which would represent a major advance in green chemistry.
Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for a wide range of organic transformations. Developing a photocatalytic method for the benzylic bromination of 6-methyl-1H-indole could offer a milder and more selective alternative to traditional radical reactions, potentially avoiding over-bromination and the use of harsh reagents.
Electrochemical Synthesis: Electrochemical methods provide another sustainable pathway for halogenation reactions, often obviating the need for chemical oxidants. mdpi.com An electrochemical approach to the umpolung of bromide ions could be explored for the benzylic bromination of 6-methyl-1H-indole, offering a high degree of control and minimizing waste. mdpi.com
The table below summarizes potential green synthetic strategies and the challenges that need to be addressed.
| Green Synthetic Strategy | Potential Advantages | Unaddressed Challenges |
| Enzymatic Bromination | High selectivity, mild aqueous conditions, reduced waste. nih.govfrontiersin.org | Discovery or engineering of enzymes for benzylic bromination of 6-methylindole (B1295342). |
| Photocatalytic Methods | Mild reaction conditions, high selectivity, use of light as a renewable reagent. | Development of a specific photocatalyst system for the target transformation. |
| Electrochemical Synthesis | Avoidance of chemical oxidants, precise control over reaction conditions. mdpi.com | Optimization of electrode materials and reaction conditions for selective benzylic bromination. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Bromomethyl Group on Indoles
The bromomethyl group is a versatile functional handle, typically employed in nucleophilic substitution reactions. However, its reactivity potential extends far beyond this common transformation. A key area for future research is the exploration of novel reactivity patterns for the bromomethyl group on the indole scaffold.
Cross-Coupling Reactions: While Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are well-established for aryl halides, their application to the benzylic bromide of this compound is less explored. nih.govnih.gov Developing robust conditions for coupling this substrate with a wide range of organometallic reagents would significantly expand its synthetic utility. This could enable the direct introduction of diverse aryl, heteroaryl, and alkyl groups at the 6-position.
Visible Light-Photocatalyzed Transformations: Recent research has shown that indole-derived bromides can participate in novel visible light-photocatalyzed formal (4 + 2) cycloadditions. rsc.org This opens up exciting possibilities for constructing complex polycyclic indole derivatives from this compound. Further exploration of its participation in other photocatalyzed reactions, such as radical-mediated C-C bond formations, is a promising avenue for future investigation.
Generation of Reactive Intermediates: The bromomethyl group can serve as a precursor to a variety of reactive intermediates. For instance, conversion to an organozinc or organomagnesium reagent would enable its use in a range of carbonyl addition and cross-coupling reactions. Alternatively, single-electron transfer (SET) to the C-Br bond could generate a benzylic radical, which could be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.
The following table outlines potential novel transformations and their synthetic potential.
| Novel Reactivity Pattern | Potential Synthetic Outcome | Future Research Focus |
| Palladium-Catalyzed Cross-Coupling | Direct C-C bond formation with aryl, vinyl, and alkyl partners. nih.govnih.gov | Optimization of catalyst and ligand systems for efficient coupling. |
| Photocatalyzed Cycloadditions | Rapid construction of complex, fused indole ring systems. rsc.org | Exploring the scope of reaction partners and catalyst systems. |
| Radical-Mediated Reactions | Formation of C-C and C-heteroatom bonds via radical intermediates. | Investigating SET processes and trapping of the resulting benzylic radical. |
Expansion of the Synthetic Utility of this compound in Target-Oriented Synthesis and Methodology Development
The 6-substituted indole motif is present in numerous biologically active natural products and pharmaceutical agents. nih.gov this compound is an ideal starting material for accessing these complex molecules.
Total Synthesis of Natural Products: A significant future direction is the application of this compound as a key building block in the total synthesis of indole-containing natural products. nih.gov Its bifunctional nature allows for sequential or orthogonal functionalization at the nitrogen atom and the bromomethyl group, enabling the rapid assembly of complex molecular architectures.
Medicinal Chemistry and Drug Discovery: The 6-position of the indole ring is a critical site for modulating the biological activity of many indole-based compounds. The use of this compound in the synthesis of compound libraries for drug discovery is a largely untapped area. Its utility in the preparation of derivatives of anti-tumor compounds like 6-bromo-indole-3-carbinol highlights its potential in medicinal chemistry. researchgate.net
Methodology Development: The unique reactivity of this compound can be leveraged in the development of new synthetic methodologies. For example, it could be used as a linchpin in multicomponent reactions or as a substrate for developing novel cascade reactions that rapidly build molecular complexity.
Q & A
Q. What are the optimal synthetic routes for preparing 6-(bromomethyl)-1H-indole, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves bromination of methyl-substituted indole precursors. Key methodologies include:
- Electrophilic bromination : Using bromine (Br₂) or N-bromosuccinimide (NBS) with catalysts like FeBr₃ or AlCl₃ under inert conditions (e.g., dry DCM) .
- Radical bromination : Employing light or radical initiators (e.g., AIBN) for regioselective bromination at the methyl group .
Optimization strategies :- Solvent selection (e.g., DMF for polar intermediates, PEG-400 for greener synthesis) .
- Temperature control (0–25°C to minimize side reactions) .
- Purification via flash chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. What are the primary reactivity patterns of this compound in organic synthesis?
- Nucleophilic substitution : Replace Br with amines, thiols, or alkoxides .
- Cross-coupling reactions : Suzuki-Miyaura coupling using Pd catalysts for aryl group introduction .
- Oxidation : Convert bromomethyl to carbonyl groups using KMnO₄ or RuO₄ .
Advanced Research Questions
Q. How does the bromination mechanism differ between radical and electrophilic pathways for methyl-substituted indoles?
- Electrophilic pathway : Bromine attacks the electron-rich methyl group via σ-complex intermediates, favored by FeBr₃ catalysis .
- Radical pathway : Initiated by light or AIBN, forming bromine radicals that abstract hydrogen from the methyl group, followed by Br₂ addition. This method reduces polybromination .
Key factors :
Q. What crystallographic challenges arise in determining the structure of this compound derivatives?
Q. How can researchers evaluate the biological activity of this compound analogs?
- In vitro assays :
- Anticancer: MTT assays against HeLa or MCF-7 cells (IC₅₀ ~15–60 µM) .
- Antiviral: Plaque reduction assays for influenza A .
- SAR studies : Compare analogs (e.g., 6-(trifluoromethyl)-1H-indole vs. bromo derivatives) to identify critical substituents .
Q. What factors influence the stability of this compound under storage or reaction conditions?
Q. How can structure-activity relationships (SAR) guide the design of this compound analogs?
| Substituent | Effect on Activity | Example |
|---|---|---|
| Bromomethyl | Enhances electrophilicity | Higher reactivity in cross-coupling |
| Trifluoromethyl | Increases lipophilicity | Improved membrane permeability |
| Fluoro | Modulates electronic density | Alters binding to enzymes |
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Solvent-free bromination : Use NBS/FeBr₃ under ball-milling conditions .
- Continuous flow reactors : Reduce waste and improve yield scalability .
- Biocatalysis : Explore bromoperoxidase enzymes for regioselective bromination .
Q. How can researchers resolve conflicting spectral data (e.g., overlapping NMR signals) for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
